molecular formula C20H24N2O4S B2968766 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 941978-05-8

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2968766
CAS No.: 941978-05-8
M. Wt: 388.48
InChI Key: SRRLYFXRWRFNDX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds includes two aromatic rings, a phenyl ethyl group, and a pyrrolidine ring.


Physical and Chemical Properties Analysis

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a white or beige powder that is soluble in organic solvents such as DMSO, methanol, and ethanol, but insoluble in water. The melting point of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is between 120°C and 130°C, and its molecular weight is 438.56 g/mol. The log P value of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is 3.75, which indicates that it has moderate lipophilicity.

Scientific Research Applications

Antitumor Activities of Sulfonamides Research has shown that sulfonamide-based compounds, including those with benzenesulfonamide structures, exhibit significant potential in antitumor applications. For example, Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, demonstrated antimitotic and antiproliferative properties by disrupting tubulin polymerization and affecting cell cycle phases in cancer cell lines (Owa et al., 2002).

Spectroscopic and Photodynamic Properties Sulfonamide derivatives have also been investigated for their spectroscopic and photodynamic properties, which are crucial for applications like photodynamic therapy in cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Bioactivity Studies Further research into benzenesulfonamides has involved the synthesis and bioactivity studies of new derivatives. Gul et al. (2016) synthesized a series of new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives, especially those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed promising cytotoxic activities, indicating their relevance for antitumor activity studies (Gul et al., 2016).

Mechanism of Action

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a promising carbonic anhydrase inhibitor that is widely used in scientific research due to its ability to suppress the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of various physiological processes, including acid-base regulation, respiration, and bone resorption.

Safety and Hazards

The safety information for similar compounds includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-10-15(3)19(11-14(13)2)27(24,25)21-16-7-8-18(26-4)17(12-16)22-9-5-6-20(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLYFXRWRFNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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